1H-Benzimidazole,4-nitro-,3-oxide(9CI)
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound 1H-Benzimidazole,4-nitro-,3-oxide(9CI) is systematically named using IUPAC conventions as 1-hydroxy-4-nitro-1H-benzimidazole-3-oxide , reflecting its substitution pattern and oxidation state. The numbering prioritizes the nitro group at position 4 and the N-oxide functionality at position 3 (Figure 1). Its CAS Registry Number, 116423-92-8 , uniquely identifies it in chemical databases.
Table 1: Key identifiers of 1H-Benzimidazole,4-nitro-,3-oxide(9CI)
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₅N₃O₃ | |
| Molecular weight | 179.13 g/mol | |
| CAS Registry Number | 116423-92-8 | |
| IUPAC name | 1-hydroxy-4-nitro-1H-benzimidazole-3-oxide |
Structural Elucidation Through Spectroscopic Methods
The structure of this compound has been confirmed using advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (DMSO-d₆): Signals at δ 12.83 ppm (NH), 8.57 ppm (central phenyl protons), and 8.14–7.52 ppm (aromatic protons of the benzimidazole ring).
- ¹³C NMR : Peaks at δ 156.25 (C3a), 137.82 (C7a), and 115.34–135.04 ppm (aromatic carbons).
Table 2: Key ¹H NMR assignments
| Signal (δ, ppm) | Assignment | Multiplicity |
|---|---|---|
| 12.83 | NH proton | Broad |
| 8.57 | Central phenyl protons | Singlet |
| 8.14–7.52 | Benzimidazole ring protons | Doublets/triplet |
Infrared (IR) Spectroscopy
Tautomeric Behavior and Resonance Stabilization in Benzimidazole N-Oxides
Benzimidazole N-oxides exhibit tautomerism between N-oxide and N-hydroxy forms. For 1H-Benzimidazole,4-nitro-,3-oxide(9CI) , the nitro group at position 4 stabilizes the N-oxide tautomer through resonance and electron-withdrawing effects.
Key observations :
- Resonance stabilization : The nitro group delocalizes electron density into the aromatic ring, enhancing the stability of the N-oxide form (Figure 2).
- Hydrogen bonding : In polar solvents, intramolecular hydrogen bonding between the N-oxide oxygen and adjacent NH group further stabilizes the tautomer.
- NMR evidence : The absence of exchange broadening in ¹H NMR spectra suggests a predominant tautomer in solution.
Figure 2: Resonance structures of 1H-Benzimidazole,4-nitro-,3-oxide(9CI)
- N-oxide form dominates due to conjugation with the nitro group.
Properties
CAS No. |
116423-92-8 |
|---|---|
Molecular Formula |
C7H5N3O3 |
Synonyms |
1H-Benzimidazole,4-nitro-,3-oxide(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
1H-benzimidazole derivatives, including 4-nitro-3-oxide variants, exhibit notable antibacterial and antifungal properties. Studies have shown that certain derivatives can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL . This makes them promising candidates for developing new antibiotics, especially against drug-resistant strains.
2. Anticancer Properties
Research indicates that benzimidazole derivatives possess significant antiproliferative activity against various cancer cell lines. For instance, a derivative with a heptyl group showed an IC50 value of 16.38 µM against the MDA-MB-231 breast cancer cell line . The structure-activity relationship (SAR) studies suggest that modifications to the benzimidazole core can enhance its anticancer efficacy.
3. Antiviral Activity
Benzimidazole compounds have also been investigated for their antiviral properties. Certain derivatives have demonstrated effectiveness against viruses such as hepatitis C and herpes simplex virus, showcasing IC50 values significantly lower than standard antiviral agents . This highlights their potential as therapeutic agents in treating viral infections.
4. Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of benzimidazole derivatives. For example, specific compounds exhibited significant inhibition of nitric oxide production and TNF-α release in vitro, indicating their potential use in treating inflammatory diseases .
Material Science Applications
Beyond pharmacology, 1H-benzimidazole derivatives are being explored for their potential applications in materials science:
1. Energetic Materials
Certain bis(benzimidazol-2-yl-3-oxide) compounds are being investigated as energetic materials due to their stability and energetic properties, making them suitable for applications in explosives and propellants .
2. Photoactive Materials
Benzimidazole derivatives are also being studied for their photoactive properties, which could lead to applications in organic photovoltaics and light-emitting devices .
Case Studies
Case Study 1: Anticancer Activity of Benzimidazole Derivatives
A study evaluated a series of benzimidazole derivatives for their anticancer activity against multiple cell lines. The findings revealed that specific structural modifications significantly enhanced anticancer potency, providing insights into designing more effective cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial activity of various benzimidazole derivatives demonstrated their effectiveness against resistant strains of bacteria. The study highlighted the need for further exploration into these compounds as alternatives to current antibiotics.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table compares 1H-Benzimidazole,4-nitro-,3-oxide(9CI) with structurally related benzimidazole derivatives:
Key Observations:
Nitro Group Position: The 4-nitro substitution (as in the target compound) is associated with anticancer activity, particularly against hepatocellular carcinoma (HepG2) and breast cancer (MDA-MB-231) cell lines . In contrast, 5-nitro derivatives (e.g., 4-methyl-5-nitro-) may exhibit broader antimicrobial effects due to altered electronic distribution .
Methyl and Alkyl Groups : Methyl groups (e.g., 1,2-dimethyl-4-nitro-) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. This trade-off is critical in drug design .
Functional Group Synergy: The combination of nitro and oxide groups in the target compound could modulate redox behavior.
Anticancer Activity:
- 4-Nitrobenzimidazole derivatives (e.g., compound 3s in ) demonstrate IC₅₀ values <10 µM against HepG2 and MDA-MB-231 cells, comparable to paclitaxel controls .
- 4-Methyl-5-nitrobenzimidazole (CAS 170918-28-2) shows moderate activity against colon carcinoma (C26), likely due to the nitro group’s ability to disrupt DNA synthesis .
Antimicrobial and Agrochemical Potential:
- 1H-Benzimidazole,5-methoxy-2-(1-methylethyl)- (9CI) is explored for herbicide development, leveraging the methoxy group’s stability in soil .
- Fuberidazole (2-(2-furanyl)-1H-benzimidazole), a pesticidal benzimidazole, highlights the role of heterocyclic substituents in fungicidal activity .
Physicochemical Properties
| Property | 1H-Benzimidazole,4-nitro-,3-oxide(9CI)* | 4-Nitrobenzimidazole (9CI) | 4-Methyl-5-nitrobenzimidazole (9CI) |
|---|---|---|---|
| Solubility (H₂O) | Low (predicted) | Low | Moderate in organic solvents |
| LogP (lipophilicity) | ~1.5 (estimated) | 1.8 | 2.1 |
| Stability | pH-sensitive (oxide group) | Stable under dry conditions | Degrades at high temperatures |
*Predicted based on structural analogs.
Q & A
What are the standard synthetic routes for 1H-Benzimidazole,4-nitro-,3-oxide(9CI), and how do reaction conditions influence product purity?
Level: Basic
Methodological Answer:
The synthesis typically involves nitration and oxidation of a benzimidazole precursor. For example:
- Nitration: Introduce a nitro group at the 4-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Oxidation: Achieve the 3-oxide moiety via H₂O₂ or meta-chloroperbenzoic acid (mCPBA) in polar aprotic solvents (e.g., DCM) at room temperature .
Key factors affecting purity include stoichiometry of nitrating agents, reaction time, and post-synthesis purification (e.g., column chromatography with silica gel and ethyl acetate/hexane eluents) .
How can researchers optimize reaction conditions to mitigate side reactions during nitro-group functionalization?
Level: Advanced
Methodological Answer:
Nitro groups are electron-withdrawing and prone to unintended reduction or displacement. Strategies include:
- Reductive Conditions: Use selective reducing agents (e.g., SnCl₂/HCl for partial reduction) instead of LiAlH₄, which may over-reduce the nitro group .
- Electrophilic Substitution: Employ Friedel-Crafts acylation with Lewis acids (AlCl₃) at low temperatures to direct substituents to meta-positions relative to the nitro group .
- Monitoring: Use real-time HPLC-MS to track intermediates and adjust reagent addition rates dynamically .
What analytical techniques are most reliable for characterizing 1H-Benzimidazole,4-nitro-,3-oxide(9CI), especially in resolving spectral overlaps?
Level: Basic
Methodological Answer:
- NMR: ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.5–8.5 ppm) and oxide protons (broad signals at δ 10–12 ppm). ¹³C NMR confirms nitro (C-NO₂ ~150 ppm) and oxide (C-O ~160 ppm) groups .
- Mass Spectrometry: High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ = 194.0328) .
For spectral overlaps, use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
How can contradictory data on the compound’s stability under acidic conditions be resolved?
Level: Advanced
Methodological Answer:
Conflicting reports may arise from solvent choice or impurity profiles. Systematic approaches include:
- pH-Dependent Stability Studies: Conduct accelerated degradation tests (e.g., 0.1M HCl/NaOH at 40°C) with LC-MS monitoring.
- Impurity Profiling: Compare degradation products (e.g., nitro-reduction to amine or ring-opening) across studies .
- Computational Modeling: Use DFT calculations to predict protonation sites and bond dissociation energies under acidic conditions .
What methodological frameworks guide the design of biological activity assays for this compound?
Level: Advanced
Methodological Answer:
- Target Selection: Prioritize enzymes (e.g., cytochrome P450) or receptors (e.g., GABA-A) based on structural analogs (e.g., benzimidazole antivirals) .
- Dose-Response Curves: Use Hill slope analysis to differentiate allosteric vs. competitive inhibition.
- Control Strategies: Include positive controls (e.g., albendazole for antiparasitic assays) and validate cytotoxicity in HEK293 or HepG2 cells .
- SAR Studies: Modify the nitro or oxide groups and correlate changes with activity trends .
How should researchers address discrepancies in reported solubility data across solvents?
Level: Basic
Methodological Answer:
- Standardized Protocols: Use USP/Ph.Eur. solubility tiers (e.g., shake-flask method at 25°C).
- Solvent Polarity: Test in DMSO (high solubility for stock solutions) vs. aqueous buffers (PBS at pH 7.4) for biological assays .
- Documentation: Report solvent purity (e.g., HPLC-grade), equilibration time, and centrifugation parameters to ensure reproducibility .
What advanced computational methods predict the compound’s reactivity in catalytic systems?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions with metal catalysts (e.g., Pd/C for hydrogenation) to identify binding affinities .
- Docking Studies: Use AutoDock Vina to model ligand-enzyme interactions, focusing on nitro/oxide hydrogen bonding .
- Reaction Pathway Analysis: Apply Gaussian09 to calculate transition states and activation energies for nitration/oxidation steps .
How can the compound’s ecological toxicity be assessed methodologically?
Level: Advanced
Methodological Answer:
- OECD Guidelines: Follow Test No. 201 (algae growth inhibition) and 202 (Daphnia acute toxicity) .
- Metabolite Tracking: Use LC-QTOF to identify degradation products in simulated wastewater .
- QSAR Models: Predict bioaccumulation potential using EPI Suite™, incorporating logP (estimated ~1.2) and nitro-group reactivity .
What strategies validate the compound’s role in material science applications (e.g., OLEDs)?
Level: Advanced
Methodological Answer:
- Photophysical Characterization: Measure fluorescence quantum yield (e.g., integrating sphere with λₑₓ = 350 nm) .
- Device Fabrication: Test in multilayer OLEDs (ITO/PEDOT:PSS/compound/TPBi/LiF/Al) and compare electroluminescence spectra .
- DFT for Bandgap: Calculate HOMO-LUMO energies (e.g., ~4.1 eV) to predict charge transport properties .
How should researchers design studies to resolve conflicting data on metabolic pathways?
Level: Advanced
Methodological Answer:
- Isotope Labeling: Use ¹⁴C-labeled compound to trace metabolites in hepatic microsomes .
- CYP Inhibition Assays: Test against CYP3A4/2D6 isoforms with fluorescent substrates (e.g., Vivid® kits) .
- Cross-Study Comparison: Normalize data to protein content (Bradford assay) and report clearance rates (mL/min/mg protein) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
